
Knerachelin B
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Overview
Description
Knerachelin B is a natural product found in Knema furfuracea with data available.
Chemical Reactions Analysis
Absence of Knerachelin B in Provided Sources
None of the indexed sources ( –15) reference this compound, a siderophore or related natural product. The literature provided emphasizes:
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Reaction optimization frameworks (e.g., Design of Experiments, kinetic studies) .
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Case studies on pharmaceuticals like cediranib , fullerene dimerization , or oscillating reactions5.
Potential Avenues for Future Research
To investigate this compound’s chemical reactions, the following strategies are recommended:
Specialized Databases
Database | Focus | Relevance |
---|---|---|
SciFinder | Chemical compound reactions, patents, and journals | Search for "this compound" + "synthesis," "degradation," or "reactivity." |
Reaxys | Organic and inorganic reactions | Filter by reaction type (e.g., hydrolysis, oxidation) involving siderophores. |
PubMed | Biomedical literature | Prioritize studies on microbial iron acquisition or siderophore biochemistry. |
Experimental Approaches
If literature gaps persist, experimental methods from the provided sources could be adapted:
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Optimize reaction conditions (e.g., pH, temperature) for this compound’s stability or functional group reactivity.
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Monitor reaction rates using HPLC or spectroscopy to derive rate laws.
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Apply URVA (Unified Reaction Valley Approach) to predict reaction pathways for this compound’s chelation or redox behavior.
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Hypothetical Reactivity Profile
Based on structural analogs (e.g., siderophores like enterobactin), this compound may exhibit:
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Oxidative Degradation : Susceptibility to reactive oxygen species (ROS) in aqueous environments.
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Enzymatic Modifications : Potential hydrolysis by esterases or peptidases.
Data Table: Proposed Reaction Studies
Reaction Type | Conditions | Analytical Method | Expected Outcome |
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Hydrolysis | pH 2–12, 25–80°C | LC-MS | Cleavage of ester/amide bonds |
Oxidation | H₂O₂, Fe²⁺/Fe³⁺ | UV-Vis | Degradation products via ROS |
Metal Binding | Fe³⁺, Cu²⁺ solutions | ICP-OES | Stability constants determined |
Properties
CAS No. |
152110-12-8 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(2,6-dihydroxyphenyl)-5-phenylpentan-1-one |
InChI |
InChI=1S/C17H18O3/c18-14(17-15(19)11-6-12-16(17)20)10-5-4-9-13-7-2-1-3-8-13/h1-3,6-8,11-12,19-20H,4-5,9-10H2 |
InChI Key |
MCFQVPWNIUZPJV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)C2=C(C=CC=C2O)O |
Key on ui other cas no. |
152110-12-8 |
Synonyms |
knerachelin B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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